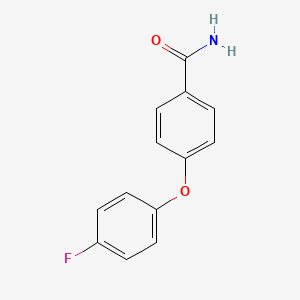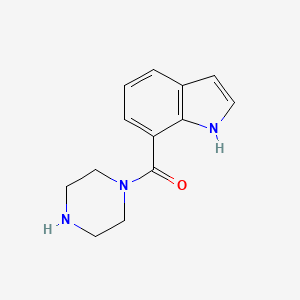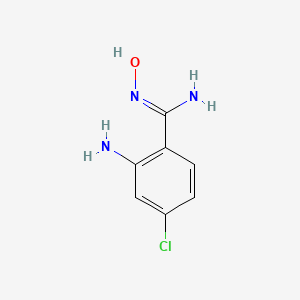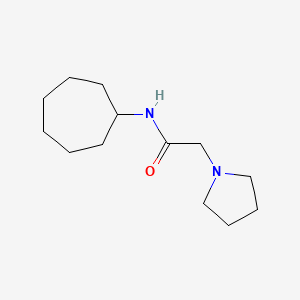
N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide, also known as APAP, is a chemical compound that has been extensively used in scientific research. It is a derivative of acetaminophen, which is a widely used analgesic drug. APAP has been found to have various biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
科学研究应用
N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide has been extensively used in scientific research due to its various biological activities. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been found to have antitumor activity and has been studied for its potential use in cancer therapy.
作用机制
The mechanism of action of N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is not fully understood. It is believed to work by inhibiting the activity of the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and the perception of pain. By inhibiting the activity of COX, this compound reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been found to reduce the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation. Additionally, this compound has been found to reduce the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell proliferation and apoptosis.
实验室实验的优点和局限性
N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a high purity. This compound is also relatively inexpensive compared to other compounds with similar biological activities. However, this compound has some limitations for use in lab experiments. It has a relatively short half-life and is rapidly metabolized in vivo. Additionally, this compound has been found to have some toxicity at high doses, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide. One area of research is the development of new derivatives of this compound with improved biological activities. Another area of research is the study of the molecular mechanisms underlying the biological activities of this compound. Additionally, this compound could be studied for its potential use in the treatment of other diseases such as autoimmune diseases and cardiovascular diseases. Finally, the use of this compound in combination with other compounds could be studied for its potential synergistic effects.
合成方法
The synthesis of N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide involves the reaction of 3-acetylphenol with 1-(4-phenylpiperazin-1-yl)ethanone in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions and yields this compound as a white crystalline solid with a high purity.
属性
IUPAC Name |
N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-16(24)17-6-5-7-18(14-17)21-20(25)15-22-10-12-23(13-11-22)19-8-3-2-4-9-19/h2-9,14H,10-13,15H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXMTCPXCDEUMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7517999.png)

![2-[(3-Methylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518028.png)

![2-[(4-Methylpiperidino)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518037.png)





